molecular formula C18H22ClN5O4 B2771827 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-68-1

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2771827
CAS No.: 919020-68-1
M. Wt: 407.86
InChI Key: MUEHFHSTSQMQJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H22ClN5O4 and its molecular weight is 407.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O4/c1-4-20-17-21-15-14(16(26)23(3)18(27)22(15)2)24(17)9-12(25)10-28-13-7-5-11(19)6-8-13/h5-8,12,25H,4,9-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEHFHSTSQMQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of MFCD08542400, also known as obefazimod, is a single microRNA, miR-124. MicroRNAs are small non-coding RNA molecules that play critical roles in regulating gene expression. miR-124 is known to be involved in the regulation of inflammation.

Pharmacokinetics

It is known that obefazimod is administered orally once daily, suggesting that it is well-absorbed and has a suitable half-life for daily dosing.

Biological Activity

7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-8-(ethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with a unique structure that includes a chlorophenoxy group and an ethylamino moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific literature on its mechanisms of action remains limited. The following sections will explore its biological activity, relevant case studies, and research findings.

Chemical Characteristics

  • Molecular Formula : C18H22ClN5O4
  • Molecular Weight : 407.86 g/mol
  • LogP : 1.73 (indicating moderate lipophilicity)
  • Solubility : The presence of hydroxyl and ethylamino groups enhances solubility in biological systems.

Structural Features

FeatureDescription
Purine CoreCentral structure providing biological activity
Chlorophenoxy GroupEnhances interaction with biological targets
Hydroxypropyl GroupIncreases solubility and reactivity
Ethylamino MoietyPotential for receptor binding

Biological Activities

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antiviral Activity : Similar purine derivatives have shown effectiveness against viral infections by inhibiting viral replication pathways.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially modulating activities such as Wnt signaling.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines, though specific data for this compound is lacking.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
TheophyllineMethylated purineBronchodilator
CaffeineMethylated purineStimulant
2-Amino-6-methylpurineAmino group on purine ringAntiviral activity

The unique combination of functional groups in This compound enhances its potential compared to other purines like caffeine and theophylline.

Q & A

Basic Research Questions

Q. What are the recommended multi-step synthetic pathways for this compound, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis involves alkylation of the purine core at position 7 using 3-(4-chlorophenoxy)-2-hydroxypropyl halides, followed by nucleophilic substitution at position 8 with ethylamine. Key steps include:

  • Purine core functionalization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Temperature control : Maintain 60–70°C during nucleophilic substitution to minimize byproducts .
  • Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for ≥95% purity .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer : Combine:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethylamino at position 8, chlorophenoxy at position 7) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₂₅ClN₅O₄⁺ requires m/z 436.149) .
  • X-ray crystallography : Resolve stereochemistry of the 2-hydroxypropyl chain if single crystals are obtainable .

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer :

  • Storage : Use amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the chlorophenoxy group .
  • Stability assays : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 30 days under varying pH (4–9) .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., enzyme inhibition vs. no effect) be resolved?

  • Methodological Answer :

  • Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify non-linear effects .
  • Assay validation : Use orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to rule out artifacts .
  • Cellular context : Compare activity in immortalized vs. primary cells (e.g., hepatocytes) to assess metabolic stability .

Q. What computational strategies predict interaction mechanisms with adenosine receptors?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with receptor structures (PDB: 5G53) to map binding poses of the chlorophenoxy group .
  • MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of hydrogen bonds between ethylamino and Glu172 .
  • Free energy calculations : Apply MM-PBSA to compare binding affinities across receptor subtypes (A₁ vs. A₂ₐ) .

Q. Which methodologies elucidate covalent vs. non-covalent interactions in biological systems?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure real-time kinetics (KD, kon/koff) to distinguish transient binding .
  • Mass spectrometry (MS) : Detect adduct formation (e.g., +78 Da for glutathione conjugation) to confirm covalent modification .
  • Alamar Blue assays : Compare cytotoxicity in wild-type vs. glutathione-depleted cells to infer covalent mechanisms .

Q. How can reaction conditions be optimized for scaled synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a Box-Behnken design to optimize temperature (50–80°C), solvent (DMF vs. THF), and catalyst loading (5–15 mol%) .
  • In-line analytics : Implement FTIR to monitor intermediate formation and minimize racemization .
  • Chiral HPLC : Validate enantiomeric excess (>98%) post-synthesis using a Chiralpak AD-H column .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values (e.g., DMSO vs. aqueous buffers)?

  • Methodological Answer :

  • Solubility screening : Use nephelometry to quantify solubility in 10+ solvents (e.g., PEG-400, cyclodextrin solutions) .
  • Co-solvent systems : Test DMSO-water gradients (1–10% DMSO) to balance solubility and biological compatibility .
  • Diffusion-ordered spectroscopy (DOSY) : Correlate aggregation state (monomer vs. micelle) with measured solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.